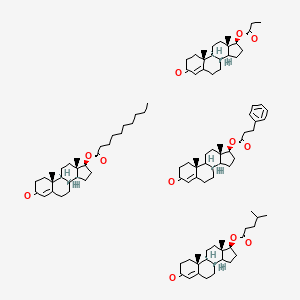
Sustanon 250
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sustanon 250 is a widely recognized anabolic steroid composed of a blend of four different testosterone esters: testosterone propionate, testosterone phenylpropionate, testosterone isocaproate, and testosterone decanoate . This unique combination allows for both immediate and sustained release of testosterone into the bloodstream, making it a popular choice for testosterone replacement therapy and performance enhancement .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Sustanon 250 involves the synthesis of its four constituent testosterone esters. Each ester is synthesized through esterification reactions where testosterone is reacted with the corresponding carboxylic acid (propionic acid, phenylpropionic acid, isocaproic acid, and decanoic acid) in the presence of an acid catalyst . The reaction conditions typically involve heating the mixture under reflux to ensure complete esterification.
Industrial Production Methods
Industrially, this compound is produced by combining the four synthesized testosterone esters in precise proportions. The esters are dissolved in a carrier oil, such as arachis oil (peanut oil), and the solution is sterilized and filtered before being packaged into ampoules for injection . The production process must adhere to strict quality control standards to ensure the purity and potency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sustanon 250 undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed by esterases in the body, releasing free testosterone.
Oxidation and Reduction: Testosterone can undergo oxidation to form androstenedione or reduction to form dihydrotestosterone (DHT).
Substitution: Testosterone can participate in substitution reactions, such as the formation of testosterone esters.
Common Reagents and Conditions
Hydrolysis: Catalyzed by esterases in physiological conditions.
Oxidation: Typically involves enzymes like cytochrome P450 oxidases.
Reduction: Involves 5α-reductase enzyme.
Major Products
Hydrolysis: Free testosterone.
Oxidation: Androstenedione.
Reduction: Dihydrotestosterone (DHT).
Aplicaciones Científicas De Investigación
Sustanon 250 has a wide range of scientific research applications:
Mecanismo De Acción
Sustanon 250 exerts its effects by supplementing the body with exogenous testosterone, which mimics the action of endogenous testosterone . Testosterone binds to androgen receptors in various tissues, including muscle, bone, and the central nervous system . This binding activates gene transcription and protein synthesis, leading to increased muscle mass, strength, and overall physical performance . Additionally, testosterone stimulates the production of red blood cells, enhancing oxygen-carrying capacity and endurance .
Comparación Con Compuestos Similares
Similar Compounds
Testosterone Cypionate: A single ester testosterone with a longer half-life compared to the individual esters in Sustanon 250.
Testosterone Enanthate: Another single ester testosterone with a similar half-life to testosterone cypionate.
Uniqueness of this compound
This compound’s uniqueness lies in its combination of four different testosterone esters, providing both immediate and sustained release of testosterone . This results in more stable blood testosterone levels and less frequent injections compared to single ester formulations . Additionally, the blend of esters allows for a more versatile application in both medical and performance-enhancing contexts .
Propiedades
Número CAS |
68924-89-0 |
|---|---|
Fórmula molecular |
C104H152O12 |
Peso molecular |
1594.3 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C29H46O3.C28H36O3.C25H38O3.C22H32O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3;1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19;1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4;1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h20,23-26H,4-19H2,1-3H3;3-7,18,22-25H,8-17H2,1-2H3;15-16,19-22H,5-14H2,1-4H3;13,16-19H,4-12H2,1-3H3/t23-,24-,25-,26-,28-,29-;22-,23-,24-,25-,27-,28-;19-,20-,21-,22-,24-,25-;16-,17-,18-,19-,21-,22-/m0000/s1 |
Clave InChI |
MCSYPSLMZYIEBI-DCGZKNSFSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C |
SMILES canónico |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B14160136.png)
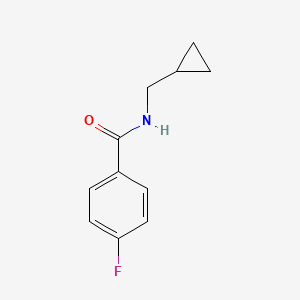
![[3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate](/img/structure/B14160146.png)
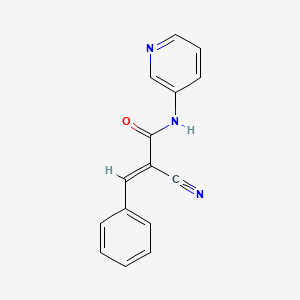
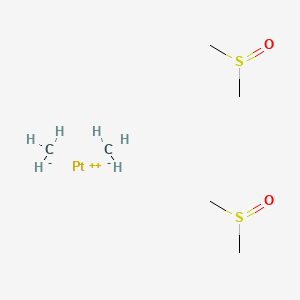
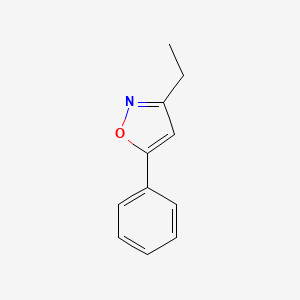
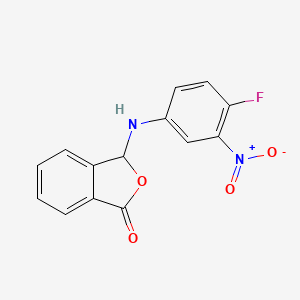
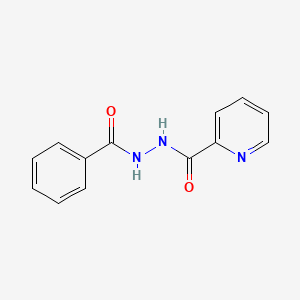
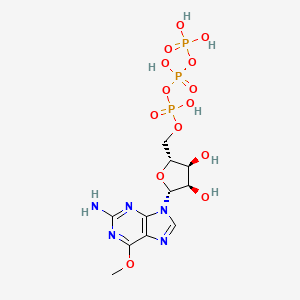
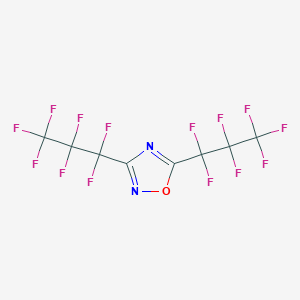
![N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14160202.png)
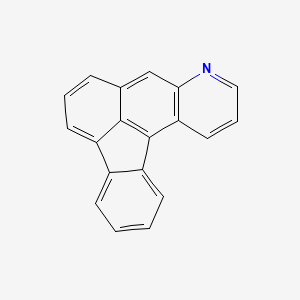
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)
![5-[(5-acetyl-2-propoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B14160215.png)
